

A Journey Through Time: The History and Discovery of Extracellular Vesicles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Exspos*

Cat. No.: B1167589

[Get Quote](#)

The existence of extracellular vesicles, now recognized as crucial mediators of intercellular communication, was initially met with skepticism. What were once dismissed as cellular debris are now at the forefront of biomedical research, holding immense potential for diagnostics and therapeutics. This section chronicles the pivotal discoveries that illuminated the path to our current understanding of EVs.

Early Glimmers (1940s-1960s): The Era of "Platelet Dust"

The story of EVs begins not with a direct observation, but with an inference from studies on blood coagulation. In the 1940s, Erwin Chargaff and Randolph West observed "minute breakdown products of blood corpuscles" that possessed significant clotting functions.^[1] These were later described as "platelet dust" by Peter Wolf in 1967, who provided the first electron microscopy images of what we now recognize as EVs, describing them as particulate material rich in lipids originating from platelets.^[2]

The Rise of "Microparticles" and the "Exosome" Concept (1970s-1980s)

The 1970s saw the term "extracellular vesicles" first appear in the literature in a study on the alga *Ochromonas danica*.^[2] Throughout this period, various researchers identified similar vesicle-like structures in different biological contexts. A significant leap in understanding came in the 1980s with the work of Rose Johnstone and her colleagues. While studying the maturation of reticulocytes into red blood cells, they observed the shedding of small vesicles containing the transferrin receptor, which was no longer needed by the mature cell. They

termed these vesicles "exosomes," proposing that their function was to discard obsolete cellular components.^[2]

A Paradigm Shift: From Cellular Waste to Functional Messengers (1990s-2000s)

The perception of EVs as mere cellular waste began to shift dramatically in the mid-1990s. Groundbreaking research by Graça Raposo and her team revealed that B lymphocytes secrete exosomes that can present antigens to T cells, demonstrating a functional role for these vesicles in the immune system.^[3] This discovery sparked a wave of research into the functional capabilities of EVs. In the mid-2000s, a landmark discovery showed that EVs can transfer not only proteins but also nucleic acids, such as mRNA, between cells, which can then be translated into functional proteins in the recipient cell.^[1] This finding established EVs as potent vehicles for horizontal transfer of genetic information and intercellular communication.

The Modern Era: Standardization and Therapeutic Promise (2010s-Present)

The exponential growth in EV research necessitated a move towards standardization. The International Society for Extracellular Vesicles (ISEV) was founded in 2011 to guide the field, leading to the publication of the Minimal Information for Studies of Extracellular Vesicles (MISEV) guidelines.^[4] The field continues to evolve rapidly, with a focus on understanding the heterogeneity of EV populations, their roles in various diseases, and their potential as diagnostic biomarkers and therapeutic delivery vehicles.^[1]

Quantitative Data on Extracellular Vesicles

The ability to quantitatively analyze EVs is crucial for reproducible research and clinical applications. This section provides key quantitative data in structured tables for easy comparison.

Table 1: Comparison of Common Extracellular Vesicle Isolation Methods

Method	Principle	Purity	Yield	Advantages	Disadvantages
Differential Ultracentrifugation	Separation by size and density through sequential centrifugation steps.	Low to Medium	High	Simple, cost-effective, suitable for large volumes.	Time-consuming, requires specialized equipment, potential for EV damage and co-isolation of contaminants .[1]
Density Gradient Ultracentrifugation	Separation based on buoyant density in a sucrose or iodixanol gradient.	High	Medium	High purity, separates EV subpopulations.	Time-consuming, requires ultracentrifuge, potential for osmotic stress on vesicles.
Size-Exclusion Chromatography (SEC)	Separation based on size; larger EVs elute before smaller proteins and molecules.	High	High	Gentle on vesicles, high purity, reproducible.	Can be time-consuming for large sample numbers, potential for column clogging.
Immunoaffinity Capture	Use of antibodies against EV surface markers to specifically	Very High	Low to Medium	Highly specific, isolates cell-type-specific EVs.	Can be expensive, may not capture all EV subtypes, potential for

	isolate vesicles.		antibody-induced artifacts.	
Precipitation	Use of polymers (e.g., PEG) to precipitate EVs from solution.	Low	High	Co-precipitates non-EV contaminants, may alter vesicle integrity.[1]

Table 2: Typical Characteristics of Extracellular Vesicle Subtypes

Characteristic	Exosomes	Microvesicles (Ectosomes)	Apoptotic Bodies
Diameter (nm)	30-150	100-1000	500-4000
Biogenesis	Endosomal origin (fusion of multivesicular bodies with the plasma membrane)	Outward budding of the plasma membrane	Blebbing of apoptotic cells
Common Protein Markers	Tetraspanins (CD9, CD63, CD81), ALIX, TSG101	Integrins, Selectins, CD40 ligand	Histones, Thrombospondin, C3b
Typical Concentration in Human Plasma (particles/mL)	Highly variable, can be in the range of 10^{10} - 10^{12}	Highly variable	Generally low in healthy individuals
RNA Content	Enriched in small RNAs (miRNA, tRNA fragments)	Contains mRNA, miRNA, and other RNA species	Contains fragmented DNA and RNA
Protein Content (per vesicle)	Estimated to be in the range of 10s to 100s of protein molecules	Variable, generally higher than exosomes	Contains cellular proteins and organelles

Key Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of extracellular vesicles, based on widely cited protocols.

Isolation of Extracellular Vesicles by Differential Ultracentrifugation

This protocol is a standard method for enriching EVs from cell culture supernatant or biological fluids.

Materials:

- Refrigerated centrifuge
- Ultracentrifuge with a swinging-bucket or fixed-angle rotor
- Sterile centrifuge tubes (e.g., 50 mL conical tubes, ultracentrifuge tubes)
- Phosphate-buffered saline (PBS), sterile-filtered
- 0.22 μ m syringe filter

Procedure:

- Initial Clarification:
 - Collect cell culture supernatant or biological fluid.
 - Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
 - Carefully transfer the supernatant to a new tube.
 - Centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and large debris.
 - Transfer the supernatant to a new tube.
- Removal of Larger Vesicles:

- Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles, such as apoptotic bodies.
- Carefully transfer the supernatant to an ultracentrifuge tube.
- Pelleting of Extracellular Vesicles:
 - Ultracentrifuge the supernatant at 100,000 - 120,000 x g for 70-90 minutes at 4°C.
 - A small, often invisible, pellet containing EVs will form at the bottom of the tube.
- Washing the EV Pellet:
 - Carefully discard the supernatant.
 - Resuspend the EV pellet in a large volume of sterile PBS (e.g., 10-15 mL).
 - Ultracentrifuge again at 100,000 - 120,000 x g for 70-90 minutes at 4°C.
- Final Resuspension and Storage:
 - Discard the supernatant.
 - Resuspend the final EV pellet in a small volume of sterile PBS (e.g., 50-200 µL).
 - Store the purified EVs at -80°C for long-term use.

Characterization of Extracellular Vesicles

3.2.1. Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of EVs in a sample.

Materials:

- Nanoparticle Tracking Analysis instrument (e.g., NanoSight)
- Sterile, particle-free PBS for dilution

- Syringes and appropriate tubing for the instrument

Procedure:

- Instrument Setup and Calibration:
 - Turn on the NTA instrument and allow it to warm up according to the manufacturer's instructions.
 - Calibrate the instrument using calibration beads of a known size (e.g., 100 nm polystyrene beads).
- Sample Preparation:
 - Dilute the purified EV sample in particle-free PBS to achieve an optimal particle concentration for analysis (typically 20-100 particles per frame). This often requires serial dilutions.
- Data Acquisition:
 - Load the diluted sample into the instrument.
 - Adjust the camera focus and detection threshold to accurately visualize the particles.
 - Record multiple videos (e.g., 3-5 videos of 60 seconds each) of the sample to ensure statistical robustness.
- Data Analysis:
 - Analyze the recorded videos using the NTA software.
 - The software will track the Brownian motion of individual particles to calculate their hydrodynamic diameter and concentration.
 - Generate a size distribution histogram and a concentration report.

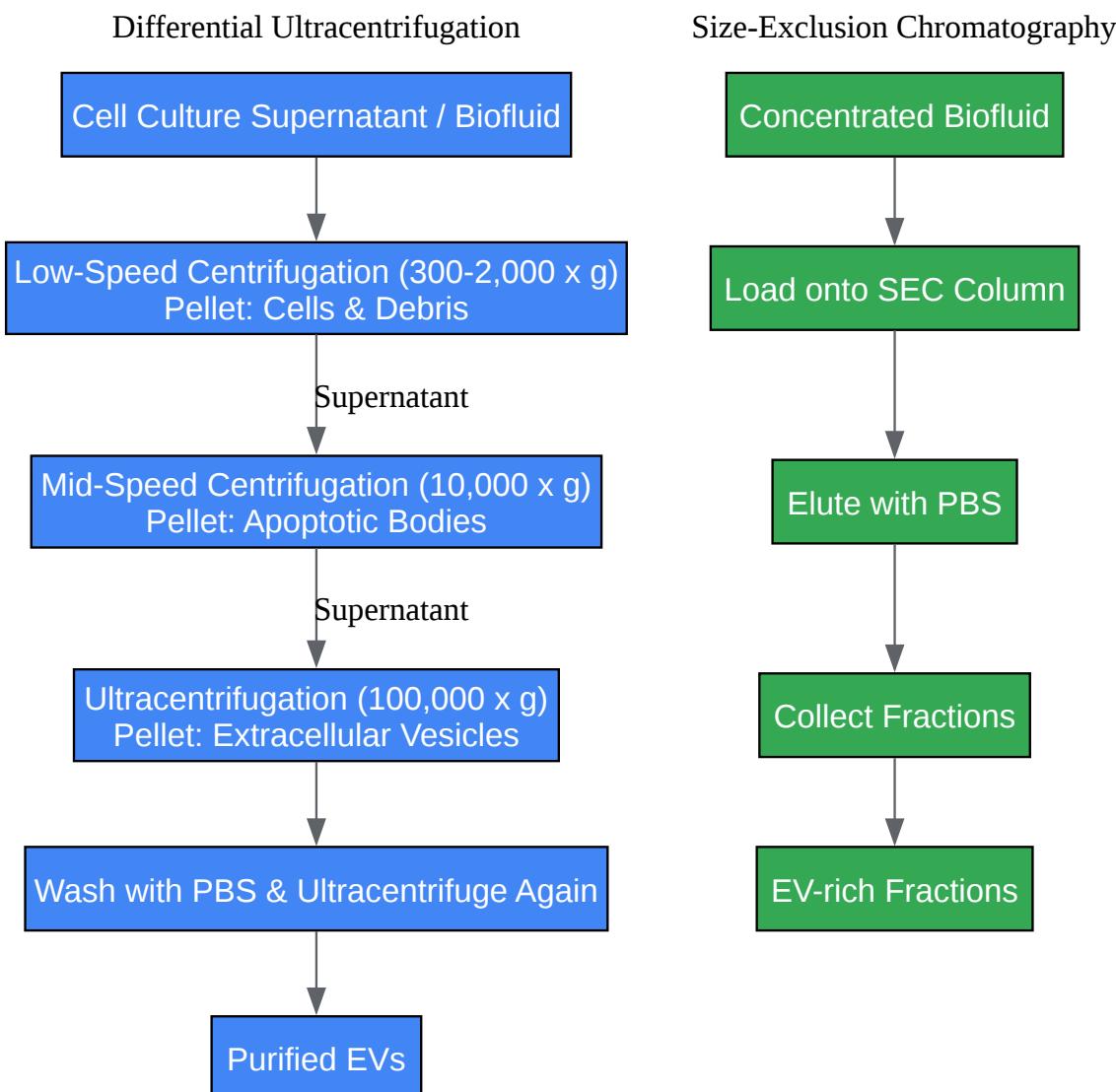
3.2.2. Western Blotting for EV Marker Proteins

Western blotting is used to confirm the presence of EV-specific proteins.

Materials:

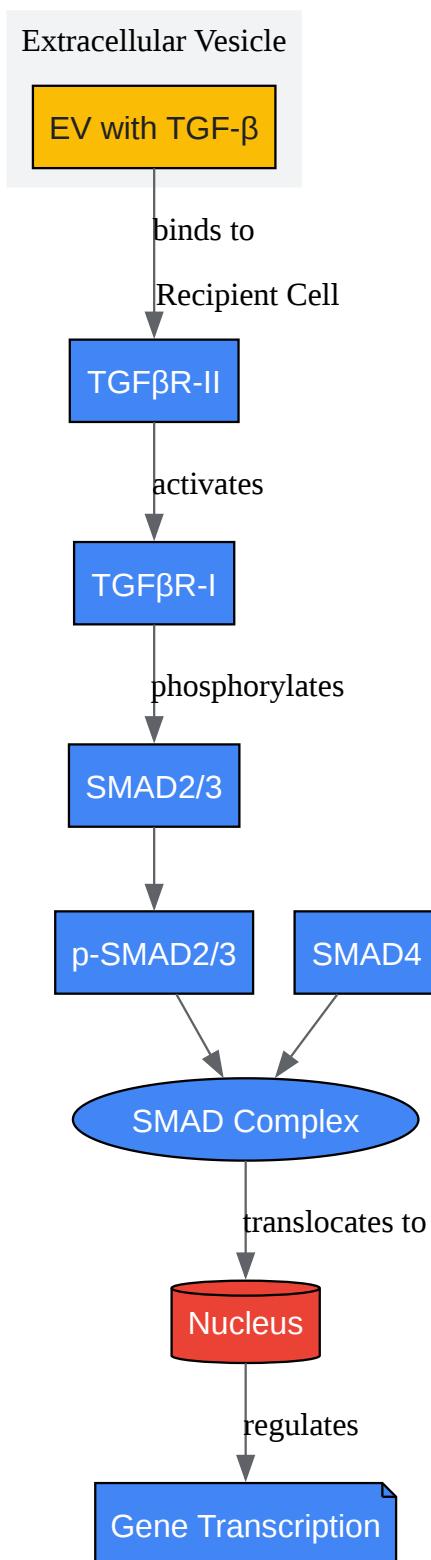
- Purified EV sample
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against EV markers (e.g., anti-CD63, anti-CD81, anti-TSG101)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

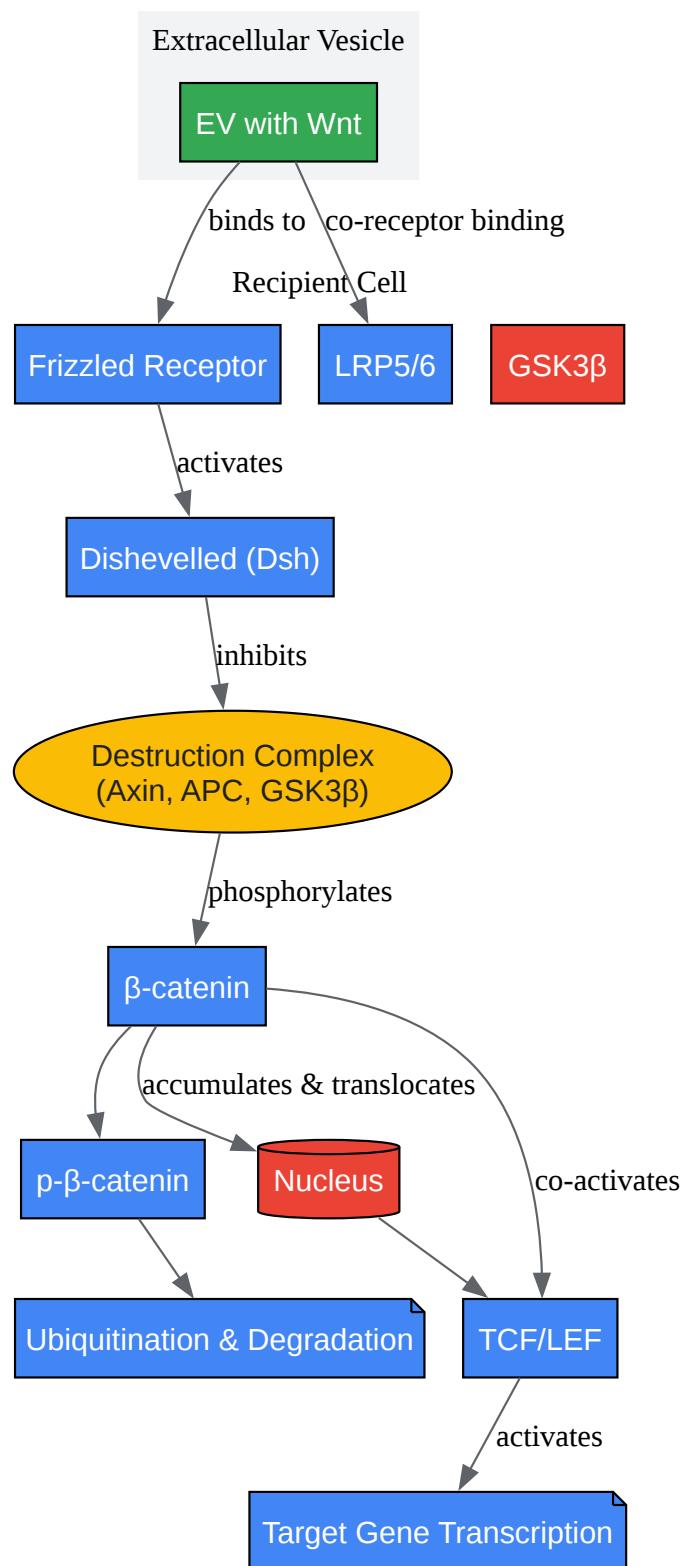
Procedure:

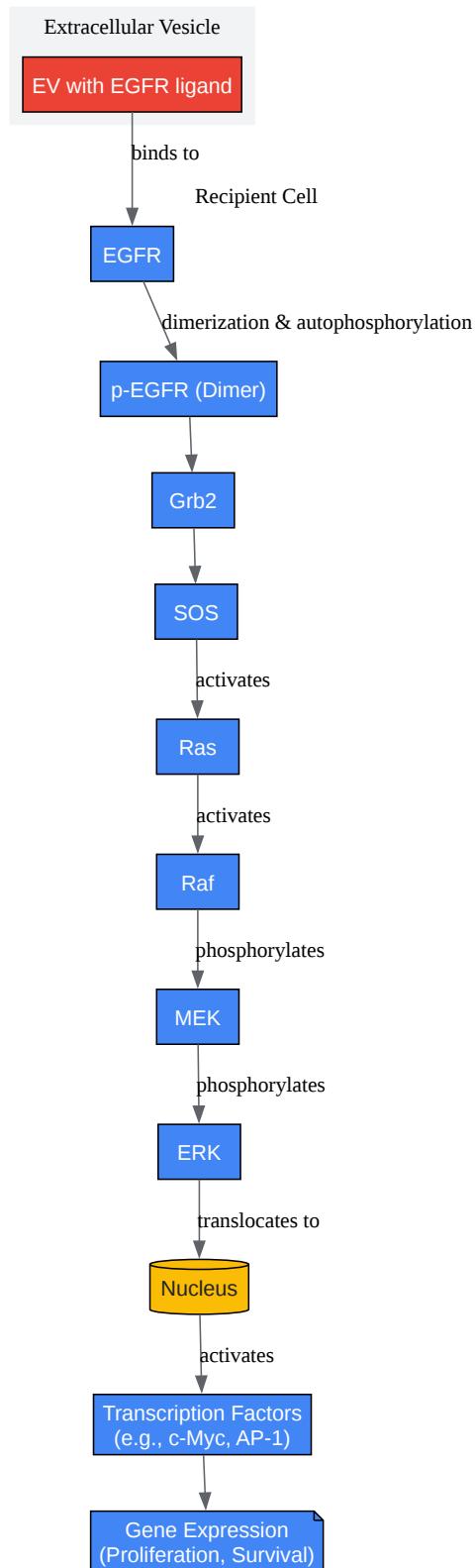

- Protein Extraction and Quantification:
 - Lyse the purified EV pellet with RIPA buffer on ice.
 - Determine the protein concentration of the lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Mix the EV lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.

- Transfer the separated proteins from the gel to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Imaging:
 - Apply the chemiluminescent substrate to the membrane.
 - Image the resulting signal using a chemiluminescence imager.

Visualization of Experimental Workflows and Signaling Pathways


This section provides diagrams created using the DOT language to illustrate key experimental workflows and EV-mediated signaling pathways.


Experimental Workflows


[Click to download full resolution via product page](#)

Caption: Workflow for EV isolation by differential ultracentrifugation and SEC.

EV-Mediated Signaling Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of extracellular vesicle isolation processes for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extracellular Vesicles and Transforming Growth Factor β Signaling in Cancer [frontiersin.org]
- 3. Video: Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy [jove.com]
- 4. Extracellular Vesicles and Transforming Growth Factor β Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Journey Through Time: The History and Discovery of Extracellular Vesicles]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1167589#the-history-and-discovery-of-extracellular-vesicles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com